6,9,12-Octadecatrienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

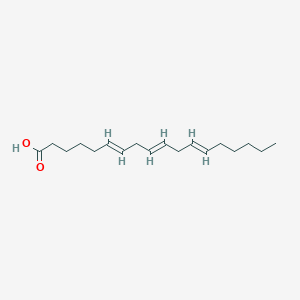

6,9,12-Octadecatrienoic acid, commonly known as γ-linolenic acid (GLA), is an omega-6 polyunsaturated fatty acid (PUFA) with the molecular formula C₁₈H₃₀O₂ and a systematic name of (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid . It is characterized by three cis-conjugated double bonds at positions 6, 9, and 12 (Figure 1). GLA is biosynthesized from linoleic acid (C18:2 n-6) via Δ6-desaturase and serves as a precursor for prostaglandins and leukotrienes, playing critical roles in anti-inflammatory and immune-modulatory pathways .

Aplicaciones Científicas De Investigación

Nutritional Applications

1. Dietary Supplementation

6,9,12-Octadecatrienoic acid is recognized for its potential health benefits when included in dietary supplements. It is derived from various plant sources and is believed to contribute positively to cardiovascular health by influencing lipid profiles.

2. Metabolism Studies

Research has shown that this fatty acid can be metabolized into longer-chain fatty acids within the body. A study demonstrated that when hepatocytes were incubated with labeled this compound, there was a concentration-dependent incorporation into phospholipids and triacylglycerols. This indicates its role in lipid metabolism and potential implications for managing metabolic disorders .

Pharmaceutical Applications

1. Anti-Diabetic Properties

Recent studies have indicated that this compound exhibits significant inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial for carbohydrate digestion. This property suggests its potential use in managing blood glucose levels and alleviating diabetic conditions .

2. Anti-Inflammatory Effects

The compound has been noted for its anti-inflammatory properties. Research indicates that it may help reduce inflammation markers in various biological systems, making it a candidate for therapeutic applications in inflammatory diseases .

Food Technology Applications

1. Food Preservation

Due to its antioxidant properties, this compound is utilized in food packaging materials to enhance shelf life by preventing oxidative degradation of food products .

2. Emulsifying Agent

This fatty acid serves as an effective emulsifier in food formulations, improving the stability and texture of products such as dressings and sauces.

Case Studies

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways of 6,9,12-Octadecatrienoic acid (γ-linolenic acid, GLA) in mammals?

- Methodological Answer : GLA is synthesized via Δ6-desaturation of linoleic acid (18:2n-6) catalyzed by the FADS2 enzyme. This pathway is critical in mammals lacking Δ12-desaturase activity. Post-synthesis, GLA is elongated to dihomo-γ-linolenic acid (20:3n-6), a precursor for arachidonic acid. To validate this pathway, use isotope-labeled linoleic acid (e.g., [¹⁴C]-18:2n-6) in hepatocyte cultures, followed by lipid extraction, thin-layer chromatography (TLC), and GC-MS analysis to track metabolite conversion .

Q. What analytical techniques are recommended for quantifying GLA in biological samples?

- Methodological Answer : Derivatize fatty acids to methyl esters (FAMEs) using boron trifluoride-methanol. Analyze via gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-23) for separation. Confirm identity using retention indices and mass spectral libraries. For structural validation, employ ¹H-NMR to resolve double-bond positions (e.g., δ 5.3–5.4 ppm for Z-configured olefins) .

Q. How does GLA influence lipid membrane properties in vitro?

- Methodological Answer : Use liposome models prepared with phosphatidylcholine and varying GLA concentrations. Assess membrane fluidity via fluorescence anisotropy (e.g., using diphenylhexatriene probes). Differential scanning calorimetry (DSC) can measure phase transition temperatures, while Laurdan generalized polarization (GP) quantifies hydration changes. Compare with other unsaturated fatty acids (e.g., α-linolenic acid) to isolate GLA-specific effects .

Advanced Research Questions

Q. What mechanisms underlie GLA's anti-inflammatory effects in NFκB and PPAR pathways?

- Methodological Answer : In RAW264.7 macrophages, pre-treat cells with GLA (10–100 µM) before LPS stimulation. Nuclear NFκB translocation is quantified via immunofluorescence or subcellular fractionation/Western blot (p65 subunit). For PPAR activation, use luciferase reporter assays with PPAR-responsive elements (PPRE). Co-treatment with PPAR antagonists (e.g., GW9662) or siRNA knockdown clarifies pathway specificity. Parallel measurement of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA links mechanistic data to functional outcomes .

Q. How can experimental design address discrepancies in GLA stability across studies?

- Methodological Answer : Contradictions often arise from oxidation during storage or handling. Standardize protocols: store GLA at -20°C under argon with antioxidants (0.01% BHT). Purity should be verified via GC-MS before use. For cell-based studies, include vehicle controls (e.g., ethanol) and monitor lipid peroxidation products (malondialdehyde via TBARS assay). Compare fresh vs. aged GLA batches to assess degradation impacts .

Q. What in vivo models are optimal for studying GLA's role in skin barrier function?

- Methodological Answer : Use fat-1 transgenic mice (converting n-6 to n-3 fatty acids) to create GLA-deficient backgrounds. Topically apply GLA (1–5% in emollients) and assess transepidermal water loss (TEWL) and stratum corneum integrity via electron microscopy. For inflammatory skin models, apply GLA to DNFB-induced contact dermatitis and quantify infiltrating T-cells (CD3+ staining) and ceramide profiles (LC-MS/MS) .

Q. How do GLA's metabolic fates differ between normal and cancerous cells?

- Methodological Answer : Label GLA with stable isotopes (e.g., ¹³C at carboxyl groups) and trace incorporation into phospholipids, eicosanoids, or β-oxidation products via LC-MS. Compare cancer cell lines (e.g., MCF-7) with non-tumorigenic cells (e.g., MCF-10A). Inhibit elongases (e.g., ELOVL5) or desaturases (e.g., FADS1) to pinpoint metabolic divergence. Flux balance analysis (FBA) models predict pathway utilization differences .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting effects of GLA on cancer cell proliferation?

- Methodological Answer : Discrepancies may stem from cell type-specific Δ6-desaturase expression. Pre-screen cell lines for FADS2 activity via qPCR. Use pharmacological inhibitors (e.g., SC-26196) to block GLA synthesis in cells with endogenous production. In cells lacking FADS2, exogenous GLA may promote proliferation via prostaglandin E1 (PGE1), whereas in FADS2-high cells, it may suppress growth through PPARγ-mediated apoptosis. Context-dependent outcomes require rigorous metabolic profiling .

Q. How to resolve inconsistencies in GLA's reported effects on ROS generation?

- Methodological Answer : ROS outcomes depend on concentration and experimental duration. Use real-time ROS sensors (e.g., CellROX Green) in live cells, paired with mitochondrial stress tests (Seahorse Analyzer). Low GLA doses (≤50 µM) may transiently increase ROS (activating Nrf2), while high doses (>100 µM) induce sustained oxidative stress. Include NAC (antioxidant) controls to distinguish pro-oxidant vs. signaling roles .

Q. Methodological Best Practices

Q. What controls are essential when studying GLA in cell culture?

- Methodological Answer :

Include: - Vehicle controls : Ethanol or DMSO (≤0.1% v/v).

- Fatty acid controls : Compare with linoleic acid (precursor) and arachidonic acid (metabolite).

- Antioxidant controls : Assess oxidation artifacts with BHT-supplemented GLA.

- Metabolic inhibitors : Use sesamin (Δ5-desaturase inhibitor) to block downstream eicosanoid synthesis .

Q. How to optimize chromatographic separation of GLA from isomers?

- Methodological Answer :

Use a 100-m CP-Sil 88 column (Agilent) with temperature programming (170°C to 220°C at 2°C/min). For LC-MS, employ a C30 reversed-phase column with acetonitrile/water (0.1% acetic acid) gradient. Identify α-linolenic acid (18:3n-3) and GLA (18:3n-6) via characteristic fragmentation patterns (m/z 292 vs. 294 for FAMEs) .

Comparación Con Compuestos Similares

Key Properties :

GLA is found in plant oils (e.g., borage, evening primrose) and microbial sources (e.g., Mucor circinelloides) . It exhibits pharmacological activities, including anti-inflammatory, hypocholesterolemic, and anticancer effects .

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

Structural Implications :

- GLA vs. ALA: GLA (ω-6) and ALA (ω-3) differ in double bond positions, leading to divergent metabolic fates. ALA is a precursor for eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), while GLA converts to dihomo-γ-linolenic acid (DGLA) .

- GLA vs. Columbinic acid : Columbinic acid contains a trans double bond at position 5, reducing membrane fluidity compared to GLA’s all-cis structure .

Mechanistic Contrasts :

Propiedades

Número CAS |

1686-12-0 |

|---|---|

Fórmula molecular |

C18H30O2 |

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

(6E,9E,12E)-octadeca-6,9,12-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)/b7-6+,10-9+,13-12+ |

Clave InChI |

VZCCETWTMQHEPK-YHTMAJSVSA-N |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)O |

SMILES isomérico |

CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)O |

SMILES canónico |

CCCCCC=CCC=CCC=CCCCCC(=O)O |

Sinónimos |

LINOLENATE |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.